1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride

説明

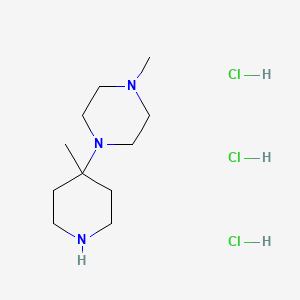

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone in the presence of sodium triacetoxyborohydride and acetic acid. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized to obtain the trihydrochloride salt form, which is more stable and easier to handle.

化学反応の分析

Types of Reactions

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

科学的研究の応用

Chemistry

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is utilized as a building block in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding N-oxides.

- Reduction : Reduction reactions can yield different amine derivatives.

- Substitution : Participates in nucleophilic substitution reactions to produce various substituted piperazine derivatives.

Biology

In biological research, this compound is studied for its potential interactions with neurotransmitter receptors and enzymes. It is particularly noted for its:

- Antidepressant Effects : Preliminary studies suggest that it may enhance serotonin levels in the brain, leading to antidepressant-like properties.

- Anxiolytic Activity : Investigations indicate potential anxiolytic effects, which may be beneficial in treating anxiety disorders.

- Neuroprotective Properties : Evidence suggests that it could provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways.

Medicine

In pharmaceutical applications, this compound serves as an intermediate in the production of therapeutic agents. Its ability to modulate receptor activity makes it a candidate for developing drugs targeting mood regulation and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Activity :

- Animal model research demonstrated significant reductions in depressive-like behaviors after administering the compound. This effect was linked to increased serotonin levels in the brain.

-

Anxiolytic Effects :

- Behavioral tests (e.g., elevated plus maze) showed that administration led to increased exploratory behavior, suggesting reduced anxiety levels.

-

Neuroprotection in Neurodegenerative Models :

- Cellular models indicated that the compound mitigated cell death induced by neurotoxic agents, associated with modulation of oxidative stress pathways.

作用機序

The mechanism of action of 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in tumor growth, making it a potential candidate for antitumor drug development .

類似化合物との比較

Similar Compounds

- 1-Methyl-4-(piperidin-4-yl)piperazine

- 1-Ethyl-4-(piperidin-4-yl)piperazine

- 1-(Piperidin-4-yl)piperazine trihydrochloride

Uniqueness

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher stability in its trihydrochloride salt form and exhibits unique reactivity patterns in chemical reactions .

生物活性

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a piperazine derivative known for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including its interactions with various neurotransmitter receptors and its antimicrobial properties.

- Molecular Formula : C10H22ClN3

- Molecular Weight : Approximately 292.7 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in water, enhancing its utility in biological studies.

The biological effects of this compound are primarily attributed to its ability to interact with specific receptors and enzymes within the body. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which can influence mood, cognition, and behavior .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, it demonstrates insecticidal properties against mosquito species like Aedes aegypti and Anopheles stephensi, suggesting potential applications in vector control strategies .

Cytotoxic Effects

Studies have reported that this compound possesses cytotoxic effects against various cancer cell lines. This includes notable activity against both normal and tumor cells, indicating its potential role in cancer therapy. The specific mechanisms underlying these cytotoxic effects are still under investigation but may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in the piperidine moiety significantly influence its receptor binding affinity and selectivity. For example, modifications to the nitrogen atoms or the introduction of additional functional groups can enhance its pharmacological profile .

| Compound Name | CAS Number | Molecular Formula | Notable Properties |

|---|---|---|---|

| 1-Methyl-4-(piperidin-3-yl)piperazine | 436099-90-0 | C10H22ClN3 | Used in Wee1 inhibitor preparation; distinct due to piperidinyl substitution at different position |

| 1-Methylpiperazine | 109-55-7 | C5H12N2 | A simpler structure; lacks the piperidine moiety, which contributes to different biological activities |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antibiotics.

- Cytotoxicity Assessment : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, indicating a dose-dependent response .

- Neurotransmitter Modulation : Research indicated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders .

特性

IUPAC Name |

1-methyl-4-(4-methylpiperidin-4-yl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14;;;/h12H,3-10H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXXPXBSIHHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCN(CC2)C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674278 | |

| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208089-44-4 | |

| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。